2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
The compound 2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide features a pyrimidinone core (6-oxo-1,6-dihydropyrimidine) with a sulfonyl group derived from 2,4-dimethylphenyl at position 3. A thioether linkage connects this core to an acetamide moiety, which is further substituted with a 3,4,5-trimethoxyphenyl group.
Properties
CAS No. |
1223913-67-4 |
|---|---|
Molecular Formula |
C23H25N3O7S2 |
Molecular Weight |
519.59 |
IUPAC Name |
2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O7S2/c1-13-6-7-18(14(2)8-13)35(29,30)19-11-24-23(26-22(19)28)34-12-20(27)25-15-9-16(31-3)21(33-5)17(10-15)32-4/h6-11H,12H2,1-5H3,(H,25,27)(H,24,26,28) |
InChI Key |
XXIRLLIKXLKPEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrimidine derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with a thiol compound.
Acetamide Formation: The final step involves the acylation of the thiol derivative with an acyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of certain enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the sulfonyl and trimethoxyphenyl groups suggests it might exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group may form strong interactions with active sites of enzymes, while the trimethoxyphenyl group could enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following compounds share structural similarities with the target molecule, differing primarily in substituents and aryl groups:
Key Observations :
Physicochemical Properties
Comparative data on melting points (m.p.) and solubility:
Analysis :
- High melting points (>200°C) across analogs suggest crystalline structures, likely due to hydrogen bonding from pyrimidinone and acetamide groups.
- The target compound’s trimethoxyphenyl group may confer better solubility in organic solvents compared to chlorophenyl analogs but poorer aqueous solubility than sulfamoyl derivatives .
Yield Comparisons :
- Chlorophenyl analogs achieved yields of 76–80% , while chromenone-pyrimidine hybrids had lower yields (23.9–67.2%) due to structural complexity .
Biological Activity
The compound 2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide represents a complex structure that integrates a pyrimidine core with various functional groups. This article explores its biological activities based on existing literature and research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a pyrimidine ring, sulfonamide moiety, and an acetamide group, which contribute to its diverse biological properties.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The presence of the pyrimidine nucleus in this compound suggests potential activity against various pathogens. Studies have shown that similar compounds can demonstrate:
- Antibacterial Activity : Compounds with pyrimidine structures have been reported to possess antibacterial effects against strains such as E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL .
- Antifungal Activity : Pyrimidines have also shown efficacy against fungal strains, contributing to their potential as therapeutic agents in treating infections .
Antitumor Activity
Pyrimidine derivatives are known for their antitumor properties. The inclusion of specific substituents in the structure can enhance these effects. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation in vitro.
| Compound Type | Activity | Reference |
|---|---|---|
| Pyrimidine Derivatives | Antitumor | |
| Sulfonamide Compounds | Cytotoxicity against cancer cells |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell division.
- Interference with DNA/RNA Synthesis : Given the structural similarity to nucleobases, this compound may interfere with nucleic acid synthesis, leading to cytotoxic effects in rapidly dividing cells.
Case Studies
A notable study evaluated a series of pyrimidine derivatives for their biological activities. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced their antimicrobial and anticancer activities .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that the introduction of electron-withdrawing groups enhanced antibacterial potency while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
